![molecular formula C12H17NO2S B2986258 3-((Phenylsulfonyl)methyl)piperidine CAS No. 101768-73-4](/img/structure/B2986258.png)
3-((Phenylsulfonyl)methyl)piperidine
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Overview
Description
3-((Phenylsulfonyl)methyl)piperidine is a chemical compound with the linear formula C12H18O2N1Cl1S1 . It is a solid substance . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring attached to a phenylsulfonyl group . The piperidine ring is a six-membered ring with five carbon atoms and one nitrogen atom .
Scientific Research Applications
Biological Activity and Chemical Synthesis
Synthesis and Antibacterial Study : Compounds derived from 3-((Phenylsulfonyl)methyl)piperidine have been synthesized and shown moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).
Phospholipase A2 Inhibitors : Certain derivatives of this compound demonstrated potent inhibition of membrane-bound phospholipase A2, important in the development of cardiovascular therapeutics (Oinuma et al., 1991).
CCR5 Receptor Antagonists : This compound has been a crucial part of synthesizing antagonists for the CCR5 receptor, a significant target in anti-HIV-1 therapy (Finke et al., 2001).
Human Beta(3) Agonists : Piperidine derivatives, including this compound, have been synthesized as potent human beta(3)-adrenergic receptor agonists, with applications in metabolic disorder treatments (Hu et al., 2001).
Enzyme Inhibition Studies : Derivatives of this compound showed effective inhibition of enzymes like acetylcholinesterase and butyrylcholinesterase, which are critical in neurodegenerative disease research (Khalid et al., 2014).
Metal Complex Synthesis : This compound is utilized in the synthesis of metal complexes, which have applications in fluorescence and redox behavior studies (Nath et al., 2016).
Serotonin Receptor Antagonists : It has been involved in the development of serotonin receptor antagonists, potentially useful in treating psychiatric disorders (Fletcher et al., 2002).
Anti-angiogenic Activity : Piperidine derivatives, including those related to this compound, have shown significant anti-angiogenic activities, indicating potential use in cancer treatment (Kambappa et al., 2017).
Catalyst in Asymmetric Domino Reactions : This compound has been used in the synthesis of piperidine derivatives with potential biological significance (An et al., 2014).
Future Directions
Piperidines, including 3-((Phenylsulfonyl)methyl)piperidine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Mechanism of Action
Target of Action
Piperidine derivatives are known to interact with a wide range of targets, playing a significant role in the pharmaceutical industry .
Mode of Action
Piperidine derivatives are known for their diverse modes of action, depending on the specific derivative and target .
Biochemical Pathways
Piperidine derivatives are known to influence various biochemical pathways, depending on their specific structure and target .
Pharmacokinetics
The pharmacokinetic properties of piperidine derivatives can vary widely, influencing their bioavailability and therapeutic potential .
Result of Action
Piperidine derivatives can have a wide range of effects at the molecular and cellular level, depending on their specific structure and target .
Action Environment
Environmental factors can significantly impact the action of piperidine derivatives, affecting their stability, efficacy, and overall therapeutic potential .
properties
IUPAC Name |
3-(benzenesulfonylmethyl)piperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c14-16(15,12-6-2-1-3-7-12)10-11-5-4-8-13-9-11/h1-3,6-7,11,13H,4-5,8-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMIXVHSVINSUPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CS(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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